1-Boc-4-(5-aminopentyl)piperazine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-4-(5-aminopentyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of piperazine with 5-aminopentyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-(5-aminopentyl)piperazine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions to expose the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Acidic conditions, such as hydrochloric acid (HCl), are used to remove the Boc group.
Major Products Formed:
Oxidation: Nitro-1-Boc-4-(5-aminopentyl)piperazine
Reduction: this compound (amine form)
Substitution: this compound (free amine form)
Scientific Research Applications
1-Boc-4-(5-aminopentyl)piperazine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and treatments.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-Boc-4-(5-aminopentyl)piperazine is similar to other piperazine derivatives, but it has unique structural features that distinguish it from its counterparts. For example, compounds like 1-Boc-4-(4-aminophenyl)piperazine and 1-Boc-4-(3-aminopropyl)piperazine share the Boc-protected piperazine core but differ in the length and nature of the alkyl chain attached to the nitrogen atom.
Comparison with Similar Compounds
1-Boc-4-(4-aminophenyl)piperazine
1-Boc-4-(3-aminopropyl)piperazine
1-Boc-4-(2-aminomethyl)piperazine
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Properties
IUPAC Name |
tert-butyl 4-(5-aminopentyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)17-11-9-16(10-12-17)8-6-4-5-7-15/h4-12,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEYWCYQIMNVPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653781 | |
Record name | tert-Butyl 4-(5-aminopentyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848576-53-4 | |
Record name | tert-Butyl 4-(5-aminopentyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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